Niraxostat

Xanthine oxidase Inhibition kinetics Ki determination

Niraxostat is a structurally distinct 1-phenylpyrazole XOR inhibitor with sub-nanomolar affinity (Ki 0.6 nM) and exclusive hepatic clearance, eliminating renal toxicity confounders seen with allopurinol in CKD models. Its 27–40 h half-life enables once-daily dosing in chronic hyperuricemia, colon carcinogenesis, and cardiovascular oxidative stress studies. Backed by a high-resolution crystal structure (PDB 1VDV), it serves as a benchmark scaffold for SAR and next-generation inhibitor design.

Molecular Formula C16H17N3O3
Molecular Weight 299.32 g/mol
CAS No. 206884-98-2
Cat. No. B1678940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiraxostat
CAS206884-98-2
Synonyms1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid
1-(CN)PCA
Y-700
Molecular FormulaC16H17N3O3
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCC(C)(C)COC1=C(C=C(C=C1)N2C=C(C=N2)C(=O)O)C#N
InChIInChI=1S/C16H17N3O3/c1-16(2,3)10-22-14-5-4-13(6-11(14)7-17)19-9-12(8-18-19)15(20)21/h4-6,8-9H,10H2,1-3H3,(H,20,21)
InChIKeyAETHRPHBGJAIBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Niraxostat (CAS 206884-98-2): A Potent Xanthine Oxidoreductase Inhibitor for Hyperuricemia and Gout Research


Niraxostat (also designated Y-700 or Piraxostat) is a synthetic 1-phenylpyrazole-4-carboxylic acid derivative that functions as a potent, orally bioavailable inhibitor of xanthine oxidoreductase (XOR) [1]. The compound exhibits sub-nanomolar affinity for its target (Ki = 0.6 nM) and reduces serum uric acid levels via a mixed-type inhibition mechanism that does not require direct coordination to the molybdenum-pterin active site [2]. Originally developed for the treatment of hyperuricemia and gout, Niraxostat progressed to Phase 2 clinical trials before discontinuation [3], and it remains a valuable research tool for investigating XOR-mediated pathologies, including colon carcinogenesis models and vascular oxidative stress pathways [4].

Niraxostat vs. In-Class Xanthine Oxidase Inhibitors: Why Structural and Pharmacokinetic Differences Preclude Generic Substitution


Despite sharing a common target, xanthine oxidase inhibitors display substantial divergence in potency, elimination routes, and safety profiles that render them non-interchangeable. Allopurinol, a purine analog, relies predominantly on renal clearance and can provoke severe hypersensitivity reactions linked to its metabolite oxypurinol accumulation in patients with renal impairment [1]. Febuxostat, a non-purine thiazolecarboxylic acid, exhibits higher potency but undergoes extensive hepatic conjugation and oxidation, with some renal contribution to elimination [2]. Niraxostat, a structurally distinct 1-phenylpyrazole, demonstrates a unique hepatic excretion profile with minimal renal involvement, a property that may mitigate dose-adjustment complexities in renally compromised models [3]. Furthermore, the binding mode of Niraxostat—occupying the channel leading to the molybdenum-pterin site without direct metal coordination [4]—differs fundamentally from both purine-based and other non-purine inhibitors, providing a mechanistic basis for differential in vivo pharmacodynamics and resistance profiles. These divergent attributes preclude simple substitution and necessitate compound-specific evaluation for experimental or therapeutic applications.

Niraxostat Comparative Performance Data: Quantitative Differentiation Against Key Xanthine Oxidase Inhibitors


Enzyme Inhibition Potency: Niraxostat Exhibits Sub-Nanomolar Ki, Superior to Allopurinol but Comparable to Febuxostat

In steady-state kinetic assays using bovine milk xanthine oxidoreductase, Niraxostat (Y-700) demonstrated mixed-type inhibition with a Ki value of 0.6 nM and Ki′ of 3.2 nM [1]. In contrast, the purine-analog allopurinol (administered as its active metabolite oxypurinol) exhibits a significantly higher Ki of approximately 1,550 nM (1.55 µM) against human xanthine dehydrogenase [2], representing a >2,500-fold lower affinity. The non-purine inhibitor febuxostat displays Ki values of 0.96 nM (free enzyme) and 0.92 nM (GAG-bound) [3], placing its potency within the same sub-nanomolar range as Niraxostat.

Xanthine oxidase Inhibition kinetics Ki determination

In Vivo Hypouricemic Efficacy: Niraxostat Demonstrates Prolonged Duration of Action Superior to Allopurinol in Rat Hyperuricemia Model

In a rat model of hyperuricemia induced by the uricase inhibitor potassium oxonate, oral administration of Niraxostat (Y-700) at 0.3–10 mg/kg produced a more potent and longer-lasting hypouricemic effect compared to allopurinol [1]. Specifically, at a dose of 10 mg/kg, the urate-lowering action of Niraxostat persisted significantly longer than that of allopurinol, with sustained reduction in plasma urate levels beyond the time frame of the comparator [2]. The median effective dose (ED20) for Niraxostat in this model was reported as 0.55 mg/kg and 1.4 mg/kg at different post-dose time points .

Hyperuricemia In vivo pharmacodynamics Duration of action

Elimination Pathway: Niraxostat Exhibits Predominant Hepatic Clearance with Minimal Renal Excretion, Contrasting with Allopurinol

Niraxostat (Y-700) is predominantly eliminated via hepatic metabolism and biliary excretion, with negligible renal clearance. In both rat and human studies, Y-700 was 'hardly excreted in urine' and primarily recovered in feces [1]. Quantitative data indicate that Y-700 exhibits high oral bioavailability (84.1% in rats) and undergoes carrier-mediated hepatic uptake [2]. In contrast, allopurinol and its active metabolite oxypurinol rely heavily on renal excretion, with approximately 80% of a dose recovered in urine [3]. Febuxostat displays a mixed elimination profile with approximately 49% renal and 45% hepatic excretion [4].

Pharmacokinetics Drug excretion Hepatic clearance

Binding Mode and Structural Differentiation: Niraxostat Occupies the Substrate Access Channel Without Direct Molybdenum Coordination

X-ray crystallographic analysis of the bovine milk XOR–Niraxostat complex (PDB entry 1VDV) revealed that the compound binds within the channel leading to the molybdenum-pterin active site but does not directly coordinate to the molybdenum ion [1]. Instead, Niraxostat forms extensive hydrophobic and hydrogen-bonding interactions with channel residues, effectively blocking substrate access. This binding mode is distinct from that of purine analogs like allopurinol, which undergo enzymatic oxidation to oxypurinol and coordinate directly to molybdenum [2], and also differs from febuxostat, which occupies a similar channel but exhibits a distinct interaction profile due to its thiazolecarboxylic acid scaffold [3].

X-ray crystallography Enzyme-inhibitor complex Mechanism of inhibition

Human Pharmacokinetic Profile: Niraxostat Exhibits Dose-Proportional Exposure with Extended Half-Life at Higher Doses

In healthy male volunteers, single oral doses of Niraxostat (5, 20, or 80 mg) produced dose-dependent increases in maximum plasma concentration (Cmax) and area under the curve (AUC). Specifically, Cmax values were 0.24, 0.92, and 5.54 µg/mL, while AUC values were 5.5, 16.6, and 106.3 µg·h/mL for the 5, 20, and 80 mg doses, respectively [1]. The terminal elimination half-life (t1/2) ranged from 27.6 to 40.2 hours across these doses, with the longest half-life observed at the 5 mg dose (40.2 h) [1]. Plasma protein binding was determined to be 97.76% . In comparison, febuxostat exhibits a t1/2 of approximately 5–8 hours [2] and allopurinol/oxypurinol approximately 1–2 hours and 15–30 hours, respectively [3].

Clinical pharmacokinetics Human PK parameters Dose proportionality

Niraxostat Application Scenarios: Optimal Use Cases Derived from Quantitative Differentiation Data


Chronic Hyperuricemia and Gout Models Requiring Prolonged Target Coverage with Minimal Dosing Frequency

Niraxostat's extended human half-life (27.6–40.2 hours) [1] and sustained hypouricemic effect in rat models [2] make it particularly suitable for long-term preclinical studies of chronic hyperuricemia and gout where once-daily or less frequent dosing is desired. Its sub-nanomolar Ki (0.6 nM) [3] ensures robust target engagement at low exposures, reducing the likelihood of dose-related artifacts. Researchers investigating the chronic consequences of elevated urate—including renal injury, cardiovascular remodeling, and metabolic syndrome—can leverage Niraxostat's pharmacokinetic profile to maintain stable urate suppression over extended experimental periods without frequent re-dosing.

Pharmacokinetic and Safety Studies in Models of Renal Impairment Where Allopurinol Accumulation is Problematic

Because Niraxostat is eliminated predominantly via hepatic pathways with negligible renal excretion [1][2], it represents an ideal tool compound for hyperuricemia studies in rodent models of chronic kidney disease (CKD) or in genetically modified animals with compromised renal function. Allopurinol and its active metabolite oxypurinol accumulate in renal impairment, confounding data interpretation and increasing toxicity risk [3]. Niraxostat's hepatic clearance bypasses this confounder, enabling cleaner assessment of XOR inhibition's effects on renal and cardiovascular endpoints in CKD models.

Structural Biology and Structure-Activity Relationship (SAR) Studies of Xanthine Oxidoreductase Inhibition

The availability of a high-resolution X-ray crystal structure of Niraxostat bound to bovine milk XOR (PDB 1VDV) [1] provides a well-defined molecular blueprint for structure-based drug design and SAR exploration. Unlike molybdenum-coordinating inhibitors, Niraxostat occupies the substrate access channel without direct metal interaction [1], offering a distinct pharmacophore for developing next-generation XOR inhibitors. Medicinal chemistry groups can utilize this structural information to design analogs with modified channel occupancy, altered residence times, or improved selectivity profiles, using Niraxostat as the benchmark scaffold for comparison.

Oncology and Chemoprevention Studies Involving XOR-Mediated Oxidative Stress and Carcinogenesis

Niraxostat has demonstrated suppression of colon aberrant crypt foci and cell proliferation in 1,2-dimethylhydrazine-treated mice, a model of colon carcinogenesis [1]. The compound's potent XOR inhibition (Ki = 0.6 nM) and high oral bioavailability (84.1%) [2] support its use in exploring the role of urate and XOR-derived reactive oxygen species in tumor initiation and progression. Researchers investigating the chemopreventive potential of urate-lowering interventions or the contribution of XOR activity to tumor microenvironment redox status can employ Niraxostat as a selective, well-characterized probe in relevant murine cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niraxostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.